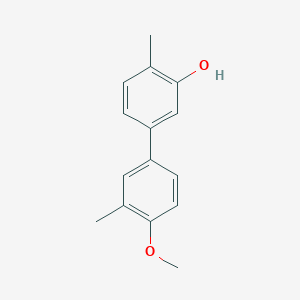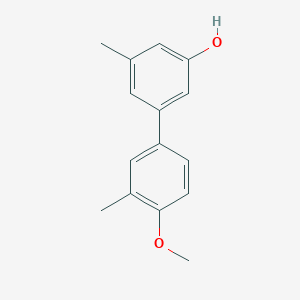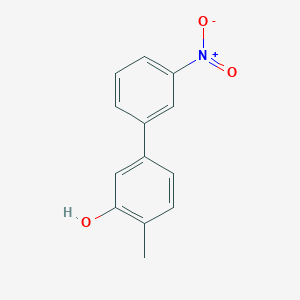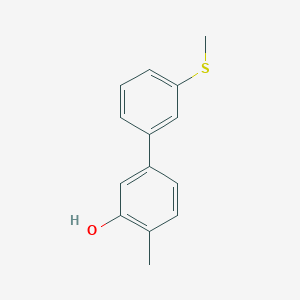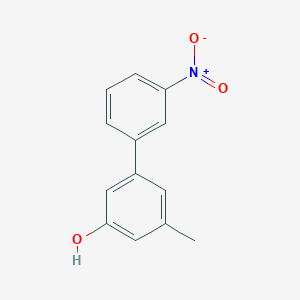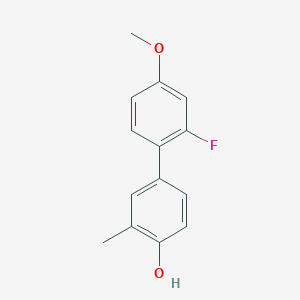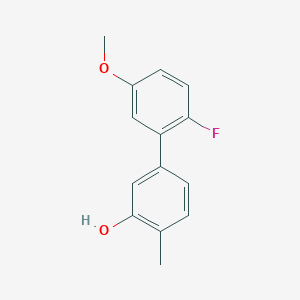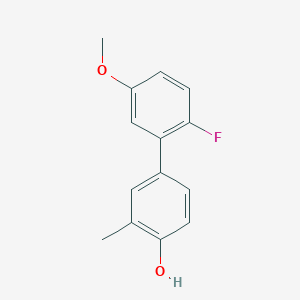
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% (5-FMP-3-MP) is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a melting point of 121-122°C. 5-FMP-3-MP is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the production of perfumes and flavors.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% is not fully understood. It is believed that the compound functions as an electrophile, reacting with nucleophiles such as amines and carboxylic acids to form covalent bonds. It is also believed to act as a Lewis acid, catalyzing the formation of a carbon-carbon bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% have not been extensively studied. However, it is believed to have some anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the production of reactive oxygen species in cell culture systems.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% in laboratory experiments has several advantages. It is a low-cost, readily available compound and is relatively easy to synthesize. Additionally, it is a stable compound, with a long shelf-life. However, it is also important to note that 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% is a hazardous compound and should be handled with caution.
Orientations Futures
The potential applications of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% are numerous and varied. Further research is needed to explore the compound’s potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to explore the compound’s potential as a catalyst in the synthesis of various compounds. Additionally, further research is needed to explore the compound’s potential as a starting material for the synthesis of novel compounds with potential biological activity. Finally, further research is needed to explore the compound’s potential as a starting material in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances.
Méthodes De Synthèse
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% is synthesized from 3-fluorobenzaldehyde and 4-methoxybenzyl alcohol. The synthesis involves a three-step process, including oxidation of the alcohol, condensation of the aldehyde and alcohol, and reduction of the intermediate. The reaction is catalyzed by pyridine, and the product is isolated by crystallization.
Applications De Recherche Scientifique
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as a starting material for the synthesis of novel compounds with potential biological activity. Additionally, 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% has been used as a catalyst in the synthesis of various compounds.
Propriétés
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-6-10(8-11(16)7-9)12-4-3-5-13(17-2)14(12)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKIWEWYJPSQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C(=CC=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683834 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-83-0 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

